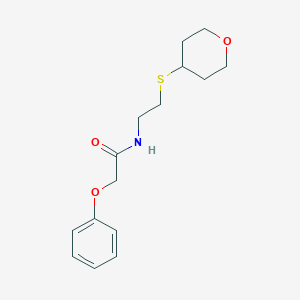

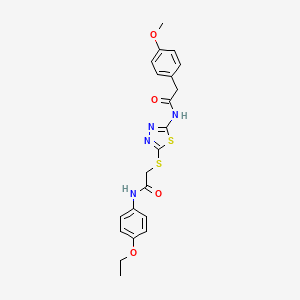

2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group followed by reduction with hydrogen in the presence of Pd/C at room temperature . Similarly, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related acetamide compounds have been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group with specific unit-cell parameters . The stability of the molecule was analyzed using hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be inferred from their molecular orbital analysis, such as the HOMO and LUMO studies, which determine the charge transfer within the molecule. The first hyperpolarizability of these compounds is also calculated to assess their role in nonlinear optics . The presence of various functional groups in these molecules allows for a range of chemical reactions, including the formation of hydrogen bonds that contribute to the stability of the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their molecular electrostatic potential, vibrational frequencies, and intermolecular interactions. The crystal structure analysis provides insights into the intermolecular hydrogen bonds that form a two-dimensional network in the crystal . The safety and toxicity profiles of these compounds are also evaluated through studies such as the 90-day oral gavage study in rats, which showed no adverse effects at certain doses .

Applications De Recherche Scientifique

Chemoselective Acetylation in Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, illustrates the role of similar compounds in synthesizing intermediates for antimalarial drugs. This process optimization, exploring different acyl donors and reaction conditions, underscores the importance of such compounds in pharmaceutical synthesis, particularly in developing treatments for malaria (Magadum & Yadav, 2018).

Antioxidant Activity in Coordination Complexes

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) reveal the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, demonstrating the potential health benefits of structurally related compounds in mitigating oxidative stress (Chkirate et al., 2019).

Potential Anticancer, Anti-Inflammatory, and Analgesic Agents

A study on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The research highlighted the therapeutic potential of these compounds, with some exhibiting promising activities in preliminary assessments (Rani, Pal, Hegde, & Hashim, 2014).

Exploration of Marine Fungal Compounds

Research on compounds isolated from marine fungi emphasizes the exploration of natural sources for novel chemical entities. Such studies contribute to understanding the diversity of chemical structures in nature and their potential applications in medicine and industry (Wu et al., 2009).

Propriétés

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXCDDBDCWTNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)